molecular formula C10H11ClFNO B1525777 (5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride CAS No. 1315365-09-3

(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride

Cat. No. B1525777
M. Wt: 215.65 g/mol
InChI Key: QTWXSOUJYBORJI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride” is a chemical compound with the CAS Number: 1315365-09-3 . It has a molecular weight of 215.65 . The compound is typically stored at room temperature and comes in a powder form .


Physical And Chemical Properties Analysis

“(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride” is a powder that is stored at room temperature . It has a molecular weight of 215.65 . More specific physical and chemical properties would require experimental data or computational chemistry tools.

Scientific Research Applications

Biased Agonists for Antidepressant Activity

Novel derivatives have been designed as "biased agonists" targeting serotonin 5-HT1A receptors, showing promise as antidepressant drug candidates. These compounds, exhibiting high receptor affinity and selectivity, demonstrated robust antidepressant-like activity in preclinical studies, suggesting potential for developing new antidepressant therapies (J. Sniecikowska et al., 2019).

Antimicrobial and Antiviral Agents

Acyclic pyrimidine nucleoside analogs have been synthesized, showing inhibitory effects against the growth of Escherichia coli and selectively interfering with herpes simplex virus replication in vitro. These findings highlight the potential of such compounds in developing new antimicrobial and antiviral therapies (A. Schroeder et al., 1981).

MAO-B Inhibitors for Parkinson's Disease

Benzyl-dimethyl-silyl-methanamines, including derivatives with fluorine substitutions, have been identified as potent and selective inhibitors of monoamine oxidase B (MAO-B), suggesting a new class of potential anti-Parkinsonian agents (C. Danzin et al., 1989).

Controlled Release Systems for Cancer Treatment

Biodegradable microspheres have been developed for the controlled release of 5-fluorouracil, a water-soluble anti-cancer drug. This approach aims to develop long-lasting controlled release systems for more effective cancer treatment, demonstrating the versatility of fluorinated compounds in drug delivery systems (Ywu-Jang Fu et al., 2002).

Fluorescence Studies for Biochemical Assays

Studies on the fluorescence of protonated excited-state forms of serotonin and related indoles, including fluorinated derivatives, provide insights into the biochemical mechanisms of fluorescence in acidic solutions. This research contributes to the development of fluorometric assays for serotonin, aiding in biochemical and medical research (R. F. Chen, 1968).

Safety And Hazards

The safety data sheet (MSDS) for “(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride” can be found online . It’s important to handle all chemical compounds with appropriate safety measures.

Future Directions

The future directions for research on “(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride” and similar compounds could involve further exploration of their bioactivity, synthesis methods, and potential applications in various fields such as medicine and materials science .

properties

IUPAC Name

(5-fluoro-3-methyl-1-benzofuran-2-yl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FNO.ClH/c1-6-8-4-7(11)2-3-9(8)13-10(6)5-12;/h2-4H,5,12H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWXSOUJYBORJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)F)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride
Reactant of Route 2
(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride
Reactant of Route 3
(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride
Reactant of Route 4
(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride
Reactant of Route 5
(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride
Reactant of Route 6
(5-Fluoro-3-methyl-1-benzofuran-2-yl)methanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.